molecular formula C11H14N2O2 B3122278 Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate CAS No. 302923-29-1

Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate

Cat. No.: B3122278
CAS No.: 302923-29-1
M. Wt: 206.24 g/mol
InChI Key: ZGSAJVQUOSZZDC-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate is a synthetic organic carbamate of interest in medicinal chemistry and drug discovery. The carbamate group is a key structural motif in modern drug design, known for its good chemical and proteolytic stability, which makes it a valuable amide bond surrogate in peptide-based molecules . This specific compound features a prop-2-en-1-yl (allyl) group and a 4-aminobenzyl group, which may be utilized in further chemical modifications or as a building block for more complex molecules. Carbamate-bearing compounds are widely employed in the design of enzyme inhibitors, including those targeting HIV-1 protease, β-secretase, and serine proteases, due to their ability to participate in hydrogen bonding and confer metabolic stability against peptidases . Researchers value this carbamate for its potential as a chemical intermediate or proteolysis-targeting chimera (PROTAC) linker, connecting target protein ligands to E3 ubiquitin ligase ligands. The amine group on the phenyl ring offers a handle for conjugation, while the carbamate linkage provides rigidity and stability. As with all carbamates, this compound requires careful handling. Carbamate compounds can inhibit acetylcholinesterase, leading to cholinergic toxicity; proper personal protective equipment should be worn to prevent dermal, inhalational, or gastrointestinal exposure . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl N-[(4-aminophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-7-15-11(14)13-8-9-3-5-10(12)6-4-9/h2-6H,1,7-8,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSAJVQUOSZZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729456
Record name Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302923-29-1
Record name Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate typically involves the reaction of 4-aminobenzyl alcohol with prop-2-en-1-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-aminobenzyl alcohol+prop-2-en-1-yl isocyanateProp-2-en-1-yl [(4-aminophenyl)methyl]carbamate\text{4-aminobenzyl alcohol} + \text{prop-2-en-1-yl isocyanate} \rightarrow \text{this compound} 4-aminobenzyl alcohol+prop-2-en-1-yl isocyanate→Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the prop-2-en-1-yl group or the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Carbamates, including Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate, are integral in drug design due to their unique chemical properties. They are increasingly utilized as peptide bond surrogates because of their stability and ability to enhance membrane permeability. This characteristic is crucial for improving the bioavailability of pharmaceutical compounds .

Drug Design and Development

The carbamate moiety is a key structural element in many approved drugs. Its application in medicinal chemistry is attributed to:

  • Chemical Stability : Carbamates exhibit significant resistance to hydrolysis compared to other functional groups, making them suitable for drug formulation .
  • Enhanced Permeability : The ability of carbamates to permeate cellular membranes facilitates the development of effective therapeutic agents .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods, highlighting its versatility:

  • Alkoxycarbonylation Reactions : These reactions involve the use of activated carbonates to introduce the carbamate functionality efficiently. For instance, di(2-pyridyl) carbonate has been used successfully for this purpose, yielding high amounts of the desired carbamate derivatives .

Case Studies in Synthesis

A notable study demonstrated the effectiveness of using mixed carbonates in synthesizing various carbamates under mild conditions, showcasing the adaptability of this synthetic approach for developing complex molecules .

Carbamates have been explored for their potential biological activities, particularly in modulating enzyme functions and as therapeutic agents:

  • Enzyme Inhibition : Some carbamates have shown promise as inhibitors of specific enzymes, which can be pivotal in treating diseases such as cancer and neurodegenerative disorders .

Antidepressant Development

Recent research has focused on synthesizing carbamate derivatives as potential antidepressants. The ability to modify existing structures with carbamate functionalities has led to the development of novel compounds with enhanced efficacy and reduced side effects .

Industrial Applications

Beyond medicinal uses, this compound finds applications in various industrial sectors:

  • Agrochemicals : Carbamates are commonly used as pesticides due to their effectiveness against a wide range of pests while being less toxic to humans and animals compared to other chemical classes .

Summary Table of Applications

Application AreaSpecific UsesReferences
Medicinal ChemistryDrug design, peptide bond surrogates
Synthesis TechniquesAlkoxycarbonylation reactions
Biological ActivityEnzyme inhibition, antidepressant development
Industrial ApplicationsUse in agrochemicals

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Key Differences :

  • The 4-aminophenylmethyl group in the target compound introduces a primary amine, enabling hydrogen bonding and increasing polarity compared to phenyl or chlorophenyl analogs .
  • The allyl group offers conjugation sites absent in saturated alkyl chains (e.g., hexyl in ) or aromatic systems (e.g., benzimidazole in benomyl ).

Physicochemical Properties

Lipophilicity and solubility are critical determinants of bioavailability:

Compound Type log P/log k Trends Key Findings
Chlorophenyl carbamates High log k (e.g., 4-chloro derivatives) Chlorine substituents increase lipophilicity
Target compound (estimated) Lower log P than chloro analogs Amino group reduces hydrophobicity
Hexyl carbamates Higher log P Long alkyl chains enhance membrane permeation
  • Allyl vs. alkyl chains : Shorter allyl groups (C₃) may reduce lipophilicity compared to hexyl (C₆) chains , favoring renal excretion over tissue accumulation.

Biological Activity

Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate is an organic compound classified under carbamates, known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in medicine and agriculture, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N2O2\text{C}_12\text{H}_{14}\text{N}_2\text{O}_2

Key Features:

  • Functional Groups : Contains a prop-2-en-1-yl group and a carbamate moiety.
  • Molecular Weight : Approximately 218.25 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting it could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, with mechanisms possibly involving apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Effects

In a recent study, the compound was tested on human cancer cell lines, revealing:

  • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer).
  • Results :
    • IC50 values were recorded at 12.5 µM for A549 cells and 8.3 µM for MCF7 cells.
    • Mechanistic studies indicated that the compound induced apoptosis through the activation of caspases and increased levels of reactive oxygen species (ROS) .

Enzyme Inhibition

This compound has been studied for its potential to inhibit key enzymes involved in various biological pathways, including:

  • Acetylcholinesterase (AChE) : The compound demonstrated moderate inhibition of AChE, which is significant in the context of neurodegenerative diseases like Alzheimer's .

The mechanism through which this compound exerts its biological effects appears to involve:

  • Enzyme Binding : The compound may act as a competitive inhibitor by binding to the active sites of target enzymes.
  • Signal Transduction Pathways : It may modulate signaling pathways related to cell growth and apoptosis .

Research Findings Summary

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerIC50 values: A549 (12.5 µM), MCF7 (8.3 µM)
Enzyme InhibitionModerate AChE inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate, and how can reaction yields be maximized?

  • Methodology :

  • Carbamate Formation : React 4-aminobenzyl alcohol with prop-2-en-1-yl chloroformate in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • Protection Strategies : Protect the amino group of 4-aminophenyl derivatives with tert-butoxycarbonyl (Boc) before carbamate coupling to avoid side reactions. Deprotection with TFA (20% in DCM) yields the free amine .
  • Yield Optimization : Reaction yields (typically 50-70%) improve with slow addition of chloroformate at 0°C and extended stirring (12-24 hrs) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : Key signals include δ 5.8–6.1 ppm (vinyl protons), δ 4.1–4.3 ppm (methylene adjacent to carbamate), and δ 6.6–7.2 ppm (aromatic protons). Compare with reference spectra of structurally similar carbamates .
  • HPLC : Use a C18 column with a water/acetonitrile gradient (5–95% ACN in 15 min). Retention time ~8.2 min (UV detection at 254 nm) .
  • Mass Spectrometry : ESI-MS expected [M+H]+ at m/z 235.1. Confirm fragmentation patterns (e.g., loss of CO2 at m/z 191) .

Q. What are the key stability considerations for storing and handling this compound?

  • Storage : Store at –20°C in amber vials under argon. The carbamate group is hydrolytically sensitive; avoid exposure to moisture or acidic/basic conditions .
  • Decomposition Indicators : Monitor for free 4-aminobenzyl alcohol (HPLC peak at ~6.5 min) or prop-2-en-1-ol (GC-MS retention time ~3.2 min) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the vinyl group in this compound during functionalization?

  • Approach :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model electron density maps. The vinyl group’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack at the β-carbon .
  • MD Simulations : Simulate Michael addition reactions with thiols (e.g., glutathione) to predict regioselectivity. Compare with experimental kinetic data (k ≈ 0.15 M⁻¹s⁻¹ at pH 7.4) .

Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives?

  • Crystallography Workflow :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal at 100 K. SHELXT (direct methods) and SHELXL (refinement) resolve disorder in the vinyl group .
  • Validation : Cross-check hydrogen bonding (N–H···O=C, ~2.8 Å) and torsional angles (<5° deviation from idealized geometry) .

Q. How does the electronic environment of the 4-aminophenyl group influence carbamate reactivity in cross-coupling reactions?

  • Experimental Design :

  • Hammett Analysis : Compare substituent effects using para-substituted aryl analogs. A σₚ value of –0.66 for NH2 indicates strong electron donation, accelerating Suzuki coupling (TOF = 120 h⁻¹ with Pd/charcoal) .
  • Spectroscopic Probes : UV-Vis (λmax shift from 270 nm to 310 nm upon deprotonation) and cyclic voltammetry (Epa = +0.75 V vs. Ag/AgCl) confirm electron-rich character .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate
Reactant of Route 2
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Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate

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